
3-(4-氟苄基)哌啶盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Fluorobenzyl)piperidine hydrochloride is a useful research compound. Its molecular formula is C12H17ClFN and its molecular weight is 229.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(4-Fluorobenzyl)piperidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Fluorobenzyl)piperidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成和结构分析
3-(4-氟苄基)哌啶盐酸盐用于各种合成工艺,为新化合物的开发做出了重大贡献。例如:
衍生物合成:该化合物可用作复杂衍生物(如 3-(4-氟苄基)-8-羟基-1,2,3,4-四氢色满并[3,4-c]吡啶-5-酮)合成的前体,展示了其在化学反应和结构测定(通过元素分析、红外光谱和质谱等技术)中的多功能性 (段志, 2005)。
催化氢化:它是催化氢化过程中的关键中间体,形成有价值的药物中间体。工艺效率根据溶剂、温度和催化金属等因素进行评估,碳上的铑催化剂产生最佳结果 (Proszenyák 等人,2004)。
生物活性和药物开发
3-(4-氟苄基)哌啶盐酸盐由于其结构特性而参与药物化合物的开发:
抗肿瘤和抗增殖活性:它与具有显着生物活性的化合物的合成有关。例如,4-氟苄基-螺(N/O)环三磷腈等衍生物对多种癌细胞系表现出显着的抗菌、抗真菌和抗增殖活性,使其成为药物应用的有希望的候选者 (Binici 等人,2021)。
放射性示踪剂开发:该化合物还有助于开发用于正电子发射断层扫描 (PET) 成像的放射性示踪剂。它是特定 PET 放射性配体的结构的一部分,有助于体内可视化生物过程,尽管需要解决脑渗透性差等挑战才能获得最佳成像 (Labas 等人,2011)。
胆碱酯酶抑制剂开发:该化合物参与胆碱酯酶抑制剂的设计和合成,展示了对乙酰胆碱酯酶等酶的有效活性,这对于治疗阿尔茨海默病等神经系统疾病至关重要 (Shamsimeymandi 等人,2019)。
安全和危害
生化分析
Biochemical Properties
3-(4-Fluorobenzyl)piperidine hydrochloride plays a significant role in biochemical reactions, particularly in the synthesis of pharmaceutical compounds. It interacts with various enzymes and proteins, facilitating the formation of complex molecules. For instance, it can act as a building block in the synthesis of anxiolytics and antidepressants . The nature of these interactions often involves the formation of covalent bonds with the active sites of enzymes, leading to the stabilization of intermediate states and the promotion of specific biochemical pathways .
Cellular Effects
The effects of 3-(4-Fluorobenzyl)piperidine hydrochloride on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in neurotransmitter synthesis and release, thereby impacting neuronal communication . Additionally, 3-(4-Fluorobenzyl)piperidine hydrochloride can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in the levels of key metabolites .
Molecular Mechanism
At the molecular level, 3-(4-Fluorobenzyl)piperidine hydrochloride exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. This compound has been shown to interact with neurotransmitter receptors, leading to changes in receptor conformation and function . These interactions can result in altered signal transduction pathways and changes in gene expression, ultimately affecting cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(4-Fluorobenzyl)piperidine hydrochloride can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-(4-Fluorobenzyl)piperidine hydrochloride is relatively stable at room temperature, but it can degrade under certain conditions, such as exposure to light or extreme pH . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular function, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 3-(4-Fluorobenzyl)piperidine hydrochloride vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects, such as anxiolytic or antidepressant activity . At high doses, it can cause toxic or adverse effects, including neurotoxicity and hepatotoxicity . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels .
Metabolic Pathways
3-(4-Fluorobenzyl)piperidine hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have distinct biological activities . The effects on metabolic flux and metabolite levels can vary depending on the specific enzymes involved and the presence of other cofactors .
Transport and Distribution
The transport and distribution of 3-(4-Fluorobenzyl)piperidine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, leading to its accumulation in specific cellular compartments . The localization and accumulation of 3-(4-Fluorobenzyl)piperidine hydrochloride can influence its biological activity and the duration of its effects .
Subcellular Localization
The subcellular localization of 3-(4-Fluorobenzyl)piperidine hydrochloride is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins . These interactions can modulate the compound’s activity and influence cellular processes such as energy production and protein synthesis .
属性
IUPAC Name |
3-[(4-fluorophenyl)methyl]piperidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN.ClH/c13-12-5-3-10(4-6-12)8-11-2-1-7-14-9-11;/h3-6,11,14H,1-2,7-9H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVDNGUDOVPBOPT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CC2=CC=C(C=C2)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClFN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20592098 |
Source


|
| Record name | 3-[(4-Fluorophenyl)methyl]piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20592098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
745817-38-3 |
Source


|
| Record name | 3-[(4-Fluorophenyl)methyl]piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20592098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

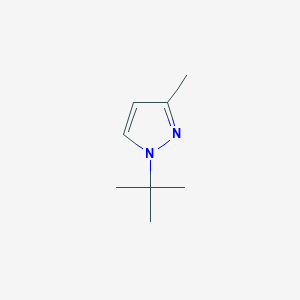

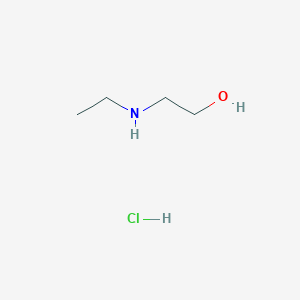
![2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine dihydrochloride](/img/structure/B1341811.png)


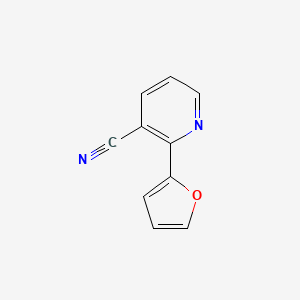


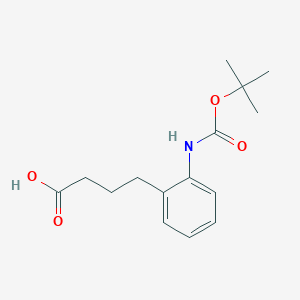
![6-Bromobenzo[d]oxazole](/img/structure/B1341829.png)
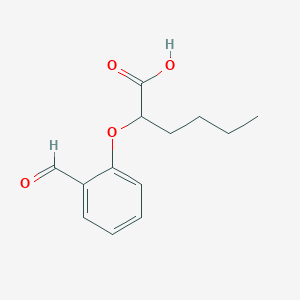
![2-[4-(Thiophen-2-yl)phenyl]acetic acid](/img/structure/B1341833.png)
